3',5-Difluorobiphenyl-2-carboxamide
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Overview
Description
3',5-Difluorobiphenyl-2-carboxamide is a chemical compound characterized by its unique structure, which includes a biphenyl core with fluorine atoms at the 3' and 5' positions and a carboxamide group at the 2' position. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3',5-Difluorobiphenyl-2-carboxamide typically involves the following steps:
Biphenyl Formation: The biphenyl core can be synthesized through the Ullmann reaction, which involves the coupling of two phenyl rings using copper as a catalyst.
Carboxamide Formation: The carboxamide group at the 2' position is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine under dehydration conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Large-scale reactions are typically carried out in reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3',5-Difluorobiphenyl-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the carboxamide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: 3',5-Difluorobiphenyl-2-carboxylic acid
Reduction: 3',5-Difluorobiphenyl-2-amine
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
3',5-Difluorobiphenyl-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism by which 3',5-Difluorobiphenyl-2-carboxamide exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial: Interaction with microbial cell membranes
Anticancer: Inhibition of specific enzymes or signaling pathways involved in cancer cell growth
Comparison with Similar Compounds
3',5-Difluorobiphenyl-2-carboxamide is unique due to its specific structural features, such as the presence of fluorine atoms and the carboxamide group. Similar compounds include:
Biphenyl-2-carboxamide: Lacks fluorine atoms
3',5-Dichlorobiphenyl-2-carboxamide: Contains chlorine atoms instead of fluorine
3',5-Difluorobiphenyl-2-carboxylic acid: Lacks the amide group
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Properties
IUPAC Name |
4-fluoro-2-(3-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7H,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMQRNRPOKOBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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